molecular formula C13H17FN2O5S B11556315 4-{3-[(4-Fluoro-3-nitrophenyl)sulfonyl]propyl}morpholine

4-{3-[(4-Fluoro-3-nitrophenyl)sulfonyl]propyl}morpholine

Cat. No.: B11556315
M. Wt: 332.35 g/mol
InChI Key: IEHAEFFWCRXYSF-UHFFFAOYSA-N
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Description

4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine is a chemical compound that features a morpholine ring substituted with a 4-fluoro-3-nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine typically involves the reaction of morpholine with 4-fluoro-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonyl group can also form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-nitrobenzenesulfonyl chloride
  • 4-Fluoro-3-nitrobenzoic acid
  • 4-Fluoro-3-cyanobenzenesulfonyl chloride

Uniqueness

4-[3-(4-Fluoro-3-nitrobenzenesulfonyl)propyl]morpholine is unique due to the presence of both a morpholine ring and a 4-fluoro-3-nitrobenzenesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H17FN2O5S

Molecular Weight

332.35 g/mol

IUPAC Name

4-[3-(4-fluoro-3-nitrophenyl)sulfonylpropyl]morpholine

InChI

InChI=1S/C13H17FN2O5S/c14-12-3-2-11(10-13(12)16(17)18)22(19,20)9-1-4-15-5-7-21-8-6-15/h2-3,10H,1,4-9H2

InChI Key

IEHAEFFWCRXYSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCS(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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